L-Arginine, monohydrochloride

Description

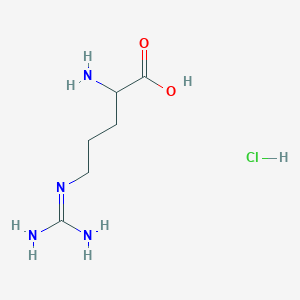

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Arginine Monohydrochloride in Endothelial Cells: A Technical Guide to the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Arginine (B1665763) is a semi-essential amino acid that serves as the sole substrate for endothelial nitric oxide synthase (eNOS), a pivotal enzyme in cardiovascular homeostasis.[1][2] In endothelial cells, the metabolism of L-Arginine to nitric oxide (NO) is a critical pathway regulating vascular tone, blood pressure, and inhibiting pathological processes such as platelet aggregation and leukocyte adhesion.[3][4][5] Dysregulation of this pathway is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis and hypertension.[1][6] This technical guide provides a comprehensive overview of the molecular mechanisms governing L-Arginine's action in endothelial cells, details key experimental protocols for its study, and presents quantitative data to support further research and development.

Core Mechanism of Action

The primary role of L-Arginine in endothelial cells is its conversion to nitric oxide and L-Citrulline by the eNOS enzyme.[6][7] This process is not merely a simple substrate-product reaction but is tightly regulated by substrate transport, enzyme localization, and complex intracellular signaling cascades.

L-Arginine Transport via Cationic Amino Acid Transporter-1 (CAT-1)

The influx of extracellular L-Arginine into endothelial cells is predominantly mediated by the high-affinity Cationic Amino Acid Transporter-1 (CAT-1), a member of the system y+ family of transporters.[8][9] While intracellular L-Arginine concentrations (0.8–2.0 mM) far exceed the Michaelis constant (Km) of eNOS for L-Arginine (2.9 μM), NO production remains dependent on extracellular L-Arginine supply.[10] This phenomenon, known as the "arginine paradox," is partly explained by the subcellular co-localization of CAT-1 and eNOS within specialized plasma membrane microdomains called caveolae.[7][11][12] This proximity is thought to create a privileged substrate pool, ensuring efficient channeling of transported L-Arginine directly to the eNOS enzyme.[9][12] In cultured endothelial cells, CAT-1 is responsible for 70-95% of L-Arginine uptake.[8][9]

The eNOS-Catalyzed Nitric Oxide Synthesis Pathway

Once available, L-Arginine is oxidized by eNOS in a five-electron oxidation reaction to produce NO and L-Citrulline.[7] This reaction is dependent on several essential cofactors, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4).[6][7] Under conditions of substrate or cofactor limitation (particularly BH4), eNOS can become "uncoupled," leading to the production of superoxide (B77818) anions (O₂⁻) instead of NO, which contributes to oxidative stress and endothelial dysfunction.[6] The synthesized NO, a gaseous signaling molecule, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[3]

Regulation of eNOS Activity

The activity of eNOS is regulated by multiple signaling pathways.

-

Calcium/Calmodulin-Dependent Activation: Vasoactive agonists elevate intracellular calcium ([Ca²⁺]i), which binds to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates eNOS.[7]

-

PI3K/Akt-Mediated Phosphorylation: Stimuli such as fluid shear stress, insulin, and 17β-estradiol activate the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][7] Akt (also known as protein kinase B) phosphorylates eNOS at Serine-1177 (Ser1177), enhancing its activity.[13] This mechanism allows for Ca²⁺-independent eNOS activation.[7]

-

Receptor-Mediated Signaling: Evidence suggests that L-Arginine may also act as a signaling molecule itself. It has been proposed to bind to α-2 adrenoceptors on the endothelial cell surface, activating a G protein-coupled pathway that involves phospholipase C and leads to NO production.[10][14] This provides a potential mechanism for the beneficial effects of L-Arginine that is independent of its role as a substrate.[14]

The Arginase Pathway: A Competing Route

Endothelial cells also express arginase, an enzyme that competes with eNOS for the common substrate L-Arginine, converting it to L-ornithine and urea.[4][6] Upregulation of arginase activity can limit the availability of L-Arginine for eNOS, thereby reducing NO production and contributing to endothelial dysfunction.[2][15] Chronic L-Arginine supplementation has been shown in some studies to upregulate arginase-II, potentially leading to detrimental effects like eNOS uncoupling and endothelial senescence.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the L-Arginine-NO pathway in endothelial cells, compiled from various in vitro studies.

Table 1: Enzyme and Transporter Kinetic Properties

| Parameter | Molecule | Value | Cell Type/Condition | Source |

|---|---|---|---|---|

| Km | eNOS for L-Arginine | 2.9 µM | Purified eNOS | [10] |

| Km | CAT-1 for L-Arginine | 100 - 519 µM | Various (HEK cell model) | [9] |

| Km | CAT-1 for ADMA | 183 µM | HEK cell model |[9] |

Table 2: Experimental Concentrations of L-Arginine

| Concentration | Description | Experimental Context | Observed Effect | Source |

|---|---|---|---|---|

| 0.1 mmol/L | Physiological | Chronic (7-day) exposure of HUVECs | Baseline condition | [2] |

| 0.5 mmol/L | Pharmacological | Acute (30 min) exposure of HUVECs | Enhanced NO and superoxide production | [2] |

| 0.5 mmol/L | Pharmacological | Chronic (7-day) exposure of HUVECs | Decreased NO, endothelial senescence | [2] |

| 3 g/day | Oral Supplement | Clinical study in prediabetic patients | Increased serum total antioxidant capacity | [6] |

| 3-10 g/day | Oral Supplement | Clinical study in CAD patients | Improved coronary small-vessel function |[[“]] |

Experimental Protocols

Reproducible and robust experimental design is crucial for studying the effects of L-Arginine. Below are detailed protocols for key assays.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

HUVECs are a primary cell model for studying endothelial function.[17]

Objective: To culture and propagate HUVECs for subsequent experiments.

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

T-75 culture flasks, coated with fibronectin or gelatin[18][19]

-

Trypsin/EDTA solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Flask Preparation: Pre-coat T-75 flasks with a suitable attachment factor like fibronectin.[18] Add 15-20 mL of complete Endothelial Cell Growth Medium to the flask and pre-incubate at 37°C.[17][20]

-

Thawing Cells: Quickly thaw the cryovial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile hood.

-

Plating: Transfer the cell suspension into the prepared T-75 flask. Gently rock the flask to ensure even distribution.

-

Incubation: Place the flask in a 37°C, 5% CO₂ humidified incubator. Do not disturb for the first 24 hours.[20]

-

Medium Change: After 24 hours, replace the medium to remove cryoprotectant (DMSO). Subsequently, change the medium every 2-3 days.[20]

-

Subculturing (Passaging): When cells reach 80-90% confluency, wash the monolayer with DPBS.[21] Add 3-5 mL of Trypsin/EDTA and incubate for 1-5 minutes until cells detach.[21] Neutralize the trypsin with an equal volume of growth medium, centrifuge the cell suspension (e.g., 220 x g for 5 minutes), and resuspend the pellet in fresh medium to re-plate at a desired density (e.g., 5,000-10,000 cells/cm²).[20]

Nitrite (B80452) Measurement using the Griess Assay

This colorimetric assay measures nitrite (NO₂⁻), a stable and inert oxidation product of NO, in aqueous solutions like cell culture supernatant.[22]

Objective: To quantify NO production by measuring nitrite concentration in cell culture media.

Materials:

-

Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)[22]

-

Sodium nitrite (NaNO₂) standard solution (e.g., 1.0 mM)

-

96-well flat-bottom microplate

-

Microplate reader (540 nm absorbance)

-

Cell culture supernatant from HUVECs treated with L-Arginine and controls.

Protocol:

-

Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting the 1.0 mM stock solution in culture medium (e.g., from 100 µM down to ~1.5 µM).[22] Add 50-100 µL of each standard to separate wells of the 96-well plate.

-

Sample Preparation: Add 50-100 µL of cell culture supernatant from each experimental condition to separate wells. Include wells with fresh medium as a blank.

-

Griess Reaction: Add the Griess reagent components to each well according to the manufacturer's instructions (typically involves sequential addition of sulfanilamide and NED solutions, or a combined reagent).[23]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta azo dye will form in the presence of nitrite.[23]

-

Measurement: Read the absorbance of each well at 540 nm using a microplate reader.[24]

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the linear equation from the curve to calculate the nitrite concentration in the experimental samples.

Quantification of L-Arginine and L-Citrulline by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying L-Arginine and its metabolites in biological samples due to its high sensitivity and specificity.[25][26]

Objective: To simultaneously measure the concentrations of L-Arginine and L-Citrulline in cell lysates or culture medium.

Materials:

-

Cell lysates or supernatant from HUVEC cultures

-

Acetonitrile (B52724) (ACN) or methanol (B129727) for protein precipitation[27][28]

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-Arginine, D₄-Citrulline)[25]

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)[27]

Protocol:

-

Sample Preparation:

-

To a 20-50 µL aliquot of sample (lysate or medium), add a known concentration of the internal standard mixture.[28]

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile or methanol.[27][28]

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.[24][25]

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a chromatographic gradient (e.g., with mobile phases of water and acetonitrile, both containing 0.1% formic acid).[27]

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[26] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard (e.g., for L-Arginine: m/z 175.2 → 70.1).[26]

-

-

Data Analysis:

-

Generate calibration curves by analyzing standards of known concentrations.

-

Calculate the ratio of the peak area of each analyte to its corresponding internal standard.

-

Quantify the concentration of L-Arginine and L-Citrulline in the samples by interpolating their peak area ratios on the respective calibration curves.

-

Conclusion and Future Directions

L-Arginine monohydrochloride's mechanism of action in endothelial cells is centered on its role as the substrate for eNOS-mediated nitric oxide production, a pathway fundamental to vascular health. The transport of L-Arginine via CAT-1 and the intricate regulation of eNOS activity by phosphorylation and protein-protein interactions are key control points. However, the existence of the "arginine paradox" and the competing arginase pathway highlight the complexity of this system.[1][4] While supplementation with L-Arginine has shown promise in improving endothelial function in certain pathological states, conflicting reports, particularly concerning chronic supplementation, underscore the need for further investigation.[2][6] Future research should focus on elucidating the precise mechanisms of L-Arginine compartmentalization, the interplay between the eNOS and arginase pathways under different physiological and pathological conditions, and the potential of targeting L-Arginine transporters to selectively enhance endothelial NO production.

References

- 1. Arginine and endothelial and vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]

- 3. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation | MDPI [mdpi.com]

- 4. L-Arginine, Nitric Oxide, and Endothelial Dysfunction Underlying Atherosclerotic Cardiovascular Disease (ASCVD) [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mechanisms of L-Arginine Metabolism Disorder in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. biocat.com [biocat.com]

- 18. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]

- 21. zen-bio.com [zen-bio.com]

- 22. bowdish.ca [bowdish.ca]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. assaygenie.com [assaygenie.com]

- 25. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 27. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Nitric Oxide Synthesis: An In-depth Technical Guide on the Role of L-Arginine Monohydrochloride in NOS Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vascular homeostasis to neurotransmission and immune responses. The synthesis of this critical messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which utilize L-Arginine as the indispensable substrate. This technical guide provides a comprehensive examination of the pivotal role of L-Arginine monohydrochloride in regulating NOS activity. It delves into the enzymatic kinetics, the intricacies of NOS coupling and uncoupling, and the critical cofactors that modulate the conversion of L-Arginine to nitric oxide. Furthermore, this document furnishes detailed experimental protocols for the precise measurement of NOS activity and NO production, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this fundamental biological process.

Introduction: L-Arginine as the Essential Substrate for Nitric Oxide Synthase

L-Arginine, a semi-essential amino acid, serves as the sole nitrogen source for the production of nitric oxide in biological systems.[1][2] The reaction is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3] Each isoform is a complex homodimeric enzyme that facilitates a five-electron oxidation of one of the guanidino nitrogens of L-Arginine.[4] This process consumes molecular oxygen and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as co-substrates, yielding nitric oxide and L-Citrulline as products.[3]

The catalytic activity of all NOS isoforms is critically dependent on several cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), calmodulin, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[3] The availability of L-Arginine and these cofactors, particularly BH4, is a key determinant of whether the enzyme produces nitric oxide or becomes "uncoupled" and generates superoxide (B77818) radicals instead.[5]

Quantitative Analysis of L-Arginine and NOS Isoform Kinetics

The interaction between L-Arginine and the different NOS isoforms can be characterized by standard enzyme kinetic parameters. These values are crucial for understanding the efficiency of NO production under various physiological and pathological conditions.

| Parameter | nNOS (Neuronal) | eNOS (Endothelial) | iNOS (Inducible) | Species | Reference(s) |

| Km for L-Arginine (µM) | 8.4 | ~5 | - | Human (NB9 cell extract) | [6][7] |

| Vmax (pmol/min/mg protein) | 8.2 | - | - | Human (NB9 cell extract) | [6][7] |

Note: Kinetic parameters can vary depending on the purity of the enzyme preparation, assay conditions, and the species from which the enzyme is derived. The data presented here is illustrative. Researchers should refer to specific literature for values relevant to their experimental system.

The "L-Arginine Paradox" and Substrate Availability

A fascinating and extensively studied phenomenon is the "L-Arginine paradox." This paradox refers to the observation that supplemental L-Arginine can increase nitric oxide production in vivo, even though the intracellular concentrations of L-Arginine (in the millimolar range) are theoretically sufficient to saturate the NOS enzymes, whose Km values are in the low micromolar range.[8][9]

Several hypotheses have been proposed to explain this paradox:

-

Subcellular Compartmentalization: L-Arginine may be localized in distinct subcellular pools, and the pool accessible to NOS may be limited.[5] eNOS, for instance, is localized to caveolae in the plasma membrane, where it may have preferential access to L-Arginine transported into the cell by the cationic amino acid transporter CAT-1.[10][11][12][13][14][15][16][17]

-

Endogenous Inhibitors: The presence of endogenous competitive inhibitors of NOS, such as asymmetric dimethylarginine (ADMA), can increase the apparent Km of the enzyme for L-Arginine.[10] Supplementing with L-Arginine can help to overcome this inhibition.

-

Recycling of L-Citrulline: The L-Citrulline produced during the NOS reaction can be recycled back to L-Arginine by the enzymes argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), thus sustaining substrate availability for NOS.[12]

NOS Uncoupling: A Critical Consequence of L-Arginine or Cofactor Deficiency

Under conditions of limited L-Arginine availability or deficiency of the critical cofactor tetrahydrobiopterin (B1682763) (BH4), the intricate electron transfer within the NOS enzyme becomes "uncoupled."[5][18] In this uncoupled state, NOS transfers electrons to molecular oxygen instead of the guanidinium (B1211019) nitrogen of L-Arginine, resulting in the production of superoxide anions (O2•−) rather than nitric oxide.[5][18][19]

NOS uncoupling is a significant contributor to endothelial dysfunction and oxidative stress in various cardiovascular diseases. The superoxide produced can react with any available nitric oxide to form the highly reactive and damaging peroxynitrite (ONOO−).[20] Maintaining adequate levels of both L-Arginine and BH4 is therefore crucial for preserving the coupled, NO-producing activity of NOS.[8][19][21][22]

Experimental Protocols for Measuring NOS Activity and Nitric Oxide Production

Accurate quantification of NOS activity and NO production is fundamental for research in this field. The following are detailed protocols for commonly used assays.

Citrulline Assay for Measuring NOS Activity

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-Arginine to radiolabeled L-Citrulline.[23][24][25]

Principle: The assay relies on the stoichiometric production of L-Citrulline alongside nitric oxide. By using [³H]-L-Arginine or [¹⁴C]-L-Arginine as a substrate, the amount of radioactive L-Citrulline formed is directly proportional to the NOS activity. The positively charged radiolabeled L-Arginine is then separated from the neutral L-Citrulline using a cation exchange resin.

Detailed Protocol:

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Reaction Mixture Preparation (per reaction):

-

Prepare a reaction buffer containing:

-

50 mM Tris-HCl, pH 7.4

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

2 mM CaCl₂

-

10 µg/mL Calmodulin

-

-

Add a known amount of radiolabeled L-Arginine (e.g., 0.1 µCi of [³H]-L-Arginine) and unlabeled L-Arginine to achieve the desired final substrate concentration.

-

-

Enzyme Reaction:

-

Add 50-100 µg of protein lysate to the reaction mixture.

-

For negative controls, add a NOS inhibitor such as L-NAME (1 mM) or carry out the reaction in the absence of calcium (for eNOS and nNOS).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Separation:

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Add a slurry of Dowex 50W-X8 resin (Na⁺ form) to each reaction tube to bind the unreacted [³H]-L-Arginine.

-

Vortex and centrifuge to pellet the resin.

-

-

Quantification:

-

Transfer the supernatant containing the [³H]-L-Citrulline to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the NOS activity as pmol of L-Citrulline formed per minute per mg of protein.

-

Griess Assay for Measuring Nitrite (B80452)/Nitrate (B79036)

This colorimetric assay is an indirect method for quantifying nitric oxide production by measuring its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[26][27]

Principle: The Griess reagent converts nitrite into a colored azo compound that can be quantified spectrophotometrically at ~540 nm. To measure total NO production, nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.

Detailed Protocol:

-

Sample Collection:

-

Collect cell culture supernatants or other biological fluids.

-

If samples contain high protein concentrations, deproteinize them using a method such as zinc sulfate (B86663) precipitation or ultrafiltration.

-

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards in the same buffer or medium as the samples (e.g., ranging from 1 to 100 µM).

-

-

Nitrate Reduction (for total NO measurement):

-

To a portion of the samples and standards, add nitrate reductase and its cofactor (e.g., NADPH).

-

Incubate at room temperature for a sufficient time to allow for complete conversion of nitrate to nitrite (e.g., 1 hour).

-

-

Griess Reaction:

-

Add an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample and standard well in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Nitrate concentration can be calculated by subtracting the nitrite concentration (from non-reduced samples) from the total nitrite concentration (from reduced samples).

-

Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection

EPR is a highly specific and sensitive technique for the direct detection of paramagnetic species, including nitric oxide. Due to the short half-life of NO, spin trapping agents are typically used.[1][28][29][30]

Principle: A spin trap molecule reacts with the transient NO radical to form a more stable paramagnetic adduct. This adduct has a characteristic EPR spectrum that can be detected and quantified. Iron-dithiocarbamate complexes, such as Fe²⁺(DETC)₂, are commonly used spin traps for NO.

General Workflow:

-

Spin Trap Preparation: Prepare the spin trapping agent solution (e.g., FeSO₄ and sodium diethyldithiocarbamate) in a suitable buffer.

-

Sample Incubation: Incubate the biological sample (e.g., cells, tissues) with the spin trapping agent under conditions where NO production is expected.

-

EPR Sample Preparation: Transfer the sample to a specialized EPR tube or flat cell.

-

EPR Spectroscopy: Record the EPR spectrum using an EPR spectrometer. The characteristic triplet signal of the NO-Fe²⁺(DETC)₂ adduct confirms the presence of nitric oxide.

-

Quantification: The intensity of the EPR signal is proportional to the concentration of the NO adduct, which can be quantified by comparison with a standard of a stable radical.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: Canonical Nitric Oxide signaling pathway in the vasculature.

Caption: The dichotomy of NOS activity: Coupled vs. Uncoupled states.

Experimental Workflows

References

- 1. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. The subcellular compartmentalization of arginine metabolizing enzymes and their role in endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Arginine recycling in endothelial cells is regulated BY HSP90 and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Endothelial Nitric oxide Synthase Activity by Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of the endothelial nitric oxide synthase with the CAT-1 arginine transporter enhances NO release by a mechanism not involving arginine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of the endothelial nitric oxide synthase with the CAT-1 arginine transporter enhances NO release by a mechanism not involving arginine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 20. Redox function of tetrahydrobiopterin and effect of L-arginine on oxygen binding in endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tetrahydrobiopterin, but not L-arginine, decreases NO synthase uncoupling in cells expressing high levels of endothelial NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Video: Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

In Vitro Stability and Degradation of L-Arginine Monohydrochloride Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of L-Arginine monohydrochloride (L-Arginine HCl) solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this essential amino acid. The guide summarizes key stability data, details experimental protocols for stability assessment, and elucidates the primary degradation pathways.

Introduction to L-Arginine Monohydrochloride Stability

L-Arginine, a conditionally essential amino acid, plays a crucial role in various physiological processes, including the synthesis of nitric oxide, a potent vasodilator.[1] Its hydrochloride salt is frequently used in pharmaceutical formulations and cell culture media.[2] Understanding the stability of L-Arginine HCl in aqueous solutions is paramount for ensuring the quality, efficacy, and safety of these products.

The stability of L-Arginine HCl solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3] Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide will delve into the specifics of L-Arginine HCl's stability profile under various conditions.

Quantitative Stability Data

The stability of L-Arginine HCl has been evaluated under both long-term and forced degradation conditions. The following tables summarize the available quantitative data.

Long-Term Stability of L-Arginine HCl (Solid Form)

A long-term stability study was conducted on three lots of L-Arginine Hydrochloride packaged in Poly/Poly (PIP) configurations and stored under controlled conditions. The results indicate that the solid form of L-Arginine HCl is highly stable over a 12-month period.

Table 1: Long-Term Stability Data for L-Arginine Hydrochloride (Solid, Lot S/2309001)

| Timepoint (Months) | Appearance | Assay (Dried Basis, %) | pH (1 in 10 solution) | Loss on Drying (%) | Specific Optical Rotation |

| 0 | White Crystalline Powder | 100.1 | 5.5 | 0.08 | +22.5° |

| 3 | White Crystalline Powder | 100.0 | 5.6 | 0.09 | +22.4° |

| 6 | White Crystalline Powder | 100.2 | 5.5 | 0.10 | +22.5° |

| 9 | White Crystalline Powder | 100.1 | 5.6 | 0.09 | +22.6° |

| 12 | White Crystalline Powder | 100.3 | 5.5 | 0.11 | +22.5° |

Table 2: Long-Term Stability Data for L-Arginine Hydrochloride (Solid, Lot S/2309002)

| Timepoint (Months) | Appearance | Assay (Dried Basis, %) | pH (1 in 10 solution) | Loss on Drying (%) | Specific Optical Rotation |

| 0 | White Crystalline Powder | 99.8 | 5.6 | 0.10 | +22.3° |

| 3 | White Crystalline Powder | 99.9 | 5.6 | 0.11 | +22.4° |

| 6 | White Crystalline Powder | 99.7 | 5.7 | 0.10 | +22.3° |

| 9 | White Crystalline Powder | 99.8 | 5.6 | 0.12 | +22.5° |

| 12 | White Crystalline Powder | 100.0 | 5.6 | 0.11 | +22.4° |

Table 3: Long-Term Stability Data for L-Arginine Hydrochloride (Solid, Lot S/2309003)

| Timepoint (Months) | Appearance | Assay (Dried Basis, %) | pH (1 in 10 solution) | Loss on Drying (%) | Specific Optical Rotation |

| 0 | White Crystalline Powder | 100.2 | 5.4 | 0.09 | +22.6° |

| 3 | White Crystalline Powder | 100.1 | 5.5 | 0.10 | +22.5° |

| 6 | White Crystalline Powder | 100.3 | 5.4 | 0.11 | +22.6° |

| 9 | White Crystalline Powder | 100.2 | 5.5 | 0.10 | +22.7° |

| 12 | White Crystalline Powder | 100.4 | 5.4 | 0.12 | +22.6° |

Data adapted from a 2025 long-term stability report. The specifications for the stability-indicating analyses were established in accordance with internal protocols.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. L-Arginine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.

Table 4: Summary of L-Arginine Stability under Forced Degradation Conditions

| Stress Condition | Time | Observation |

| 0.1 N Hydrochloric Acid | 24 hours | No degradation observed |

| 0.1 N Sodium Hydroxide | 24 hours | No degradation observed |

| 3% v/v Hydrogen Peroxide | 24 hours | Degradation observed |

This data indicates that L-Arginine is stable under mild acidic and basic conditions for 24 hours but is susceptible to oxidative stress.

Degradation Pathways of L-Arginine

L-Arginine can degrade through several pathways, primarily hydrolysis, oxidation, and thermal degradation. The specific products formed depend on the stress conditions applied.

dot

Caption: Major degradation pathways of L-Arginine under different stress conditions.

Hydrolytic Degradation

Under strongly alkaline conditions, the guanidinium (B1211019) group of L-Arginine can be hydrolyzed to form ornithine and urea. This process is generally slow under neutral or acidic conditions.

Oxidative Degradation

Oxidation is a significant degradation pathway for L-Arginine, particularly in the presence of reactive oxygen species (ROS) generated by agents like hydrogen peroxide, especially when combined with UV light.[4] This can lead to the formation of several degradation products, including guanidine, urea, ammonia (B1221849), and other amino acids such as aspartic acid, serine, norvaline, and ornithine.[4] The reaction is believed to involve hydroxyl radicals.[4]

Thermal Degradation

At elevated temperatures, L-Arginine can undergo thermal decomposition. One identified pathway involves a double internal cyclization and the loss of ammonia and water to form 1-Carbamimidoylproline.[5]

Experimental Protocols

Accurate assessment of L-Arginine HCl stability requires robust and validated analytical methods. This section details common experimental protocols for forced degradation studies and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Study Protocol

The goal of a forced degradation study is to generate potential degradation products to develop and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve L-Arginine HCl in purified water to a concentration of 1 mg/mL.

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Cool and neutralize with 0.1 N HCl.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

-

Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC, LC-MS).

dot

Caption: General workflow for a pharmaceutical stability study.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating and quantifying L-Arginine from its potential degradation products.

Table 5: Example of a Stability-Indicating HPLC Method for L-Arginine

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Solution A: Acetonitrile (920:80), where Solution A contains 500 mg of octane (B31449) sulphonic acid in 1000 ml of phosphate (B84403) buffer (pH 3.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time (L-Arginine) | Approximately 7.5 minutes |

This method has been validated for linearity, accuracy, precision, robustness, and specificity according to ICH guidelines.

LC-MS/MS Method for L-Arginine and its Metabolites

For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the method of choice.

1. Sample Preparation (Plasma):

-

To 25 µL of plasma, add an internal standard (e.g., U-¹³C₆ L-arginine).

-

Precipitate proteins by adding 10 volumes of 0.1% formic acid in isopropanol.

-

Vortex and centrifuge the samples.

-

Analyze the supernatant.

2. Chromatographic and Mass Spectrometric Conditions:

Table 6: Example of LC-MS/MS Parameters for L-Arginine Analysis

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (L-Arginine) | Precursor ion (m/z): 175.1 -> Product ions (m/z): 43.0, 60.0, 70.0 |

| MRM Transition (Internal Std) | Precursor ion (m/z): 181.0 -> Product ions (m/z): 44.0, 61.1, 74.1 |

This method allows for the simultaneous quantification of L-arginine and its key metabolites, such as L-citrulline and L-ornithine.

Conclusion

The in vitro stability of L-Arginine monohydrochloride is a critical parameter for ensuring the quality and efficacy of pharmaceutical products and research reagents. While the solid form is generally stable, aqueous solutions are susceptible to degradation, particularly through oxidation. This guide has provided a comprehensive overview of the stability profile of L-Arginine HCl, including quantitative data, degradation pathways, and detailed experimental protocols for stability assessment. By understanding these factors, researchers and drug development professionals can formulate and store L-Arginine HCl solutions under optimal conditions to minimize degradation and ensure product integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. UV Degradation of Arginine in the Presence of Hydrogen Peroxide: Involvement of Hydroxyl Radical in the Photolytic Process [jstage.jst.go.jp]

- 4. biorxiv.org [biorxiv.org]

- 5. Hydrogen peroxide-supported oxidation of NG-hydroxy-L-arginine by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Arginine Monohydrochloride as a Precursor for Polyamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a semi-essential amino acid, serves as a critical precursor for the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, proliferation, and differentiation. The metabolic fate of L-arginine is intricately regulated, standing at a crucial crossroads between polyamine synthesis and nitric oxide (NO) production. This technical guide provides a comprehensive overview of the biochemical pathways converting L-arginine monohydrochloride to polyamines, the key enzymes involved, and the crosstalk with other metabolic routes. Detailed experimental protocols for the quantification of polyamines and the assessment of key enzyme activities are presented, alongside quantitative data to support experimental design. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the underlying processes. This document is intended to be a valuable resource for researchers and professionals in drug development investigating the multifaceted roles of L-arginine and polyamine metabolism in health and disease.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous molecules vital for a myriad of cellular functions.[1] Their intracellular concentrations are tightly controlled through a complex interplay of biosynthesis, catabolism, and transport.[2] L-arginine monohydrochloride is a key substrate for the de novo synthesis of these critical molecules. The conversion of L-arginine to polyamines occurs primarily through two distinct pathways: the classical arginase-ornithine decarboxylase (ODC) pathway and an alternative arginine decarboxylase (ADC)-agmatinase pathway.[3][4] The channeling of L-arginine into either polyamine or nitric oxide (NO) synthesis is a critical determinant of cellular outcomes, such as proliferation versus apoptosis.[5] Dysregulation of polyamine metabolism has been implicated in various pathological conditions, including cancer, making the enzymes in these pathways attractive targets for therapeutic intervention.

Biochemical Pathways of Polyamine Synthesis from L-Arginine

L-arginine is metabolized in the human body through three main pathways, two of which lead to the production of polyamines.[4]

The Classical Arginase-Ornithine Decarboxylase (ODC) Pathway

This is considered the primary pathway for polyamine synthesis in most mammalian cells.[3]

-

Conversion of L-Arginine to L-Ornithine: The enzyme arginase hydrolyzes L-arginine to yield L-ornithine and urea (B33335).[6] Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which have different tissue distributions and regulatory mechanisms.[6]

-

Decarboxylation of L-Ornithine to Putrescine: L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), a highly regulated and rate-limiting enzyme in polyamine biosynthesis, to form putrescine.[7]

-

Synthesis of Spermidine and Spermine: Putrescine is subsequently converted to the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.

The Alternative Arginine Decarboxylase (ADC)-Agmatinase Pathway

An alternative route for putrescine synthesis from L-arginine has been identified, which is prominent in lower organisms but also functional in certain mammalian tissues.[3]

-

Conversion of L-Arginine to Agmatine (B1664431): L-arginine is directly decarboxylated by arginine decarboxylase (ADC) to form agmatine.[4]

-

Hydrolysis of Agmatine to Putrescine: Agmatine is then hydrolyzed by agmatinase to produce putrescine and urea.[4] This pathway can act as a "rescue" mechanism when the classical ODC pathway is compromised.[3]

Interplay with the Nitric Oxide (NO) Synthase Pathway

L-arginine is also the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO) and L-citrulline.[4] There is a competitive relationship between arginase and NOS for their common substrate, L-arginine.[8] The balance between these two pathways is crucial for cellular function, with polyamines generally promoting cell proliferation and NO often having anti-proliferative effects.[5]

Below is a Graphviz diagram illustrating the major metabolic fates of L-arginine.

Caption: Metabolic pathways of L-Arginine to polyamines and nitric oxide.

Quantitative Data

The following tables summarize key quantitative data related to L-arginine metabolism and polyamine synthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Agmatinase | Agmatine | 5.3 ± 0.99 mM | 530 ± 116 nmol/mg protein/h | Rat Brain | [9] |

| Arginase (Mutant N130D) | Agmatine | 120 mM | 1.1 µmol/min/mg | Human (recombinant) | [10] |

Table 2: Lower Limits of Quantitation (LLOQ) for Polyamines and Precursors by LC-MS/MS

| Analyte | LLOQ (on column) | Reference |

| L-Arginine (ARG) | 50 fmol | [3] |

| L-Ornithine (ORN) | 100 fmol | [3] |

| Putrescine (PUT) | 750 fmol | [3] |

| Spermidine (SPD) | 5 fmol | [3] |

| Spermine (SPM) | 2 fmol | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of polyamine synthesis from L-arginine.

Cell Culture and Lysate Preparation for Enzyme Assays

A general protocol for preparing cell lysates suitable for arginase and ODC activity assays.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer or a specific buffer for the enzyme assay)

-

Protease inhibitor cocktail

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

Sonicator (optional)

Protocol for Adherent Cells:

-

Grow cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the plate (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

(Optional) Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

The lysate is now ready for enzyme assays or can be stored at -80°C.

Protocol for Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with protease inhibitors.

-

Proceed from step 5 of the protocol for adherent cells.

Below is a Graphviz diagram outlining the general workflow for cell lysate preparation.

Caption: General workflow for preparing cell lysates for enzyme assays.

Arginase Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

-

Cell or tissue lysate

-

L-arginine solution (e.g., 0.5 M, pH 9.7)

-

Activation buffer (e.g., 10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5)

-

Acid solution (e.g., a mixture of H2SO4, H3PO4, and water)

-

α-Isonitrosopropiophenone (ISPF) solution (dissolved in ethanol)

-

Urea standards

-

96-well microplate

-

Microplate reader

Protocol:

-

Enzyme Activation: In a microcentrifuge tube, mix 25 µL of cell lysate with 25 µL of activation buffer. Incubate at 55°C for 10 minutes to activate the arginase.

-

Enzymatic Reaction: Add 50 µL of L-arginine solution to each tube to start the reaction. Incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding 400 µL of the acid solution.

-

Color Development: Add 25 µL of ISPF solution to each tube. Mix well and incubate at 100°C for 45 minutes.

-

Measurement: Cool the tubes to room temperature for 10 minutes. Transfer 200 µL from each tube to a 96-well plate. Read the absorbance at 540 nm.

-

Quantification: Prepare a standard curve using known concentrations of urea. Calculate the arginase activity in the samples based on the standard curve and the protein concentration of the lysates.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric)

This protocol measures the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 40 µM pyridoxal-5'-phosphate)

-

L-[1-14C]-ornithine

-

Unlabeled L-ornithine

-

2 M Citric acid or 10% Trichloroacetic acid (TCA)

-

Scintillation vials

-

Filter paper discs

-

Hyamine hydroxide (B78521) or other CO2 trapping agent

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer and a final concentration of L-ornithine (e.g., 0.5 mM) including a specific amount of L-[1-14C]-ornithine.

-

Place a filter paper disc saturated with a CO2 trapping agent in a center well suspended above the reaction mixture in a sealed tube or vial.

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting an acid (e.g., citric acid or TCA) into the reaction mixture, which also facilitates the release of dissolved 14CO2.

-

Continue incubation for another 30-60 minutes to ensure complete trapping of the 14CO2 by the filter paper.

-

Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the ODC activity based on the amount of 14CO2 captured, the specific activity of the L-[1-14C]-ornithine, and the protein concentration of the lysate.

Quantification of Polyamines by HPLC with Fluorescence Detection

This method involves the derivatization of polyamines with a fluorescent tag, followed by separation and detection using HPLC.

Materials:

-

Cell or tissue extracts (typically prepared by acid extraction, e.g., with perchloric acid)

-

Polyamine standards (putrescine, spermidine, spermine)

-

Internal standard (e.g., 1,7-diaminoheptane)

-

Derivatizing agent (e.g., dansyl chloride or o-phthalaldehyde (B127526) (OPA))

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer)

Protocol:

-

Sample Preparation: Homogenize cells or tissues in cold perchloric acid (e.g., 0.2 M). Centrifuge to pellet the precipitate. The supernatant contains the polyamines.

-

Derivatization: Mix the supernatant with the derivatizing agent (e.g., dansyl chloride in acetone) and a saturated sodium carbonate solution. Incubate in the dark at an elevated temperature (e.g., 60°C for 1 hour).

-

Extraction: Extract the dansylated polyamines with a solvent like toluene (B28343). Evaporate the toluene phase to dryness and redissolve the residue in the mobile phase.

-

HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution with acetonitrile and an aqueous buffer to separate the derivatized polyamines.

-

Detection: Monitor the fluorescence at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 515 nm for dansyl chloride).

-

Quantification: Identify and quantify the polyamines by comparing their retention times and peak areas to those of the standards and the internal standard.

Conclusion

L-arginine monohydrochloride is a central molecule in cellular metabolism, serving as a precursor for the synthesis of both pro-proliferative polyamines and the signaling molecule nitric oxide. The intricate regulation of the metabolic pathways that govern its fate presents numerous opportunities for therapeutic intervention in diseases characterized by aberrant cell growth. This technical guide provides a foundational understanding of these pathways, along with detailed experimental protocols and quantitative data to aid researchers in their investigation of this critical area of cell biology and drug development. A thorough understanding of the methodologies for quantifying polyamines and their biosynthetic enzymes is paramount for advancing our knowledge and developing novel therapeutic strategies targeting polyamine metabolism.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. benchchem.com [benchchem.com]

- 5. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of agmatinase expressed in vegetative cells alters arginine catabolism and prevents diazotrophic growth in the heterocyst-forming cyanobacterium Anabaena - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 9. Agmatinase activity in rat brain: a metabolic pathway for the degradation of agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Insights into the Determinants of Specificity in Human Type I Arginase: Generation of a Mutant That Is Only Active with Agmatine as Substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Cellular Function: An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of L-Arginine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-Arginine, a conditionally essential amino acid, plays a pivotal role in a myriad of physiological processes, including protein synthesis, cell division, and the production of nitric oxide (NO), a critical signaling molecule. The cellular availability of L-Arginine, often administered as L-Arginine monohydrochloride for enhanced stability and solubility, is meticulously controlled by a sophisticated network of membrane transport proteins. Understanding the mechanisms governing its uptake and transport is paramount for researchers and professionals in drug development seeking to modulate cellular metabolism and signaling pathways in various physiological and pathological states.

This technical guide provides a comprehensive overview of the primary transport systems involved in L-Arginine translocation across the plasma membrane, details of experimental protocols to quantify its uptake, and a summary of key kinetic data.

Primary Transport Systems for L-Arginine

The cellular uptake of L-Arginine is predominantly mediated by the Solute Carrier (SLC) superfamily of membrane transport proteins. Two main families are responsible for the majority of L-Arginine transport: the Cationic Amino Acid Transporters (CATs) of the SLC7 family and the Heterodimeric Amino Acid Transporters (HATs), which are composed of subunits from the SLC7 and SLC3 families.[1][2][3]

Cationic Amino Acid Transporters (CATs) - The SLC7A1-4 Subfamily

The CAT proteins are the principal carriers for cationic amino acids such as L-Arginine, L-lysine, and L-ornithine.[4][5] They function as Na+-independent facilitated diffusers, meaning they do not require sodium ions for transport and move amino acids down their electrochemical gradient.[5][6] However, their activity can be stimulated by the presence of substrate on the opposite side of the membrane, a phenomenon known as trans-stimulation.[1][7]

The CAT family consists of four confirmed members: CAT-1 (SLC7A1), CAT-2A (SLC7A2A), CAT-2B (SLC7A2B), and CAT-3 (SLC7A3).[4] CAT-1 is ubiquitously expressed and considered the primary transporter for cationic amino acids in most cell types.[8] CAT-2A and CAT-2B are splice variants of the same gene, with CAT-2A exhibiting lower affinity and higher capacity for L-Arginine compared to CAT-1 and CAT-2B.[5][6]

Heterodimeric Amino Acid Transporters (HATs) - SLC7 and SLC3 Family Collaboration

HATs are composed of a light subunit from the SLC7 family (e.g., y+LAT1/SLC7A7, y+LAT2/SLC7A6, b⁰,+AT/SLC7A9) and a heavy subunit from the SLC3 family (4F2hc/SLC3A2 or rBAT/SLC3A1).[1][7] These transporters primarily function as obligatory exchangers, meaning the import of one amino acid is coupled to the export of another.[1][7]

Systems such as y+L, b⁰,+, and B⁰,+ are also involved in L-Arginine transport.[9][10] System y+L, for instance, mediates the Na+-independent exchange of cationic amino acids for neutral amino acids, often in a Na+-dependent manner. In polarized cells like intestinal and renal epithelial cells, different transporters are localized to the apical and basolateral membranes to facilitate the transepithelial flux of L-Arginine.[11]

Quantitative Data on L-Arginine Transport

The kinetic parameters of L-Arginine transporters, Michaelis constant (Kₘ) and maximum transport velocity (Vₘₐₓ), vary depending on the transporter isoform, the cell type, and the experimental conditions. The following tables summarize key kinetic data reported in the literature.

| Transporter System | Cell Type | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference |

| System y⁺ | Porcine Aortic Endothelial Cells | 140 ± 30 | 2.08 ± 0.54 | [12] |

| High-affinity Na⁺-independent | Porcine Pulmonary Artery Endothelial Cells | 304 ± 23 | 0.679 ± 0.034 (per 30s) | [13] |

| Low-affinity Na⁺-independent | Porcine Pulmonary Artery Endothelial Cells | 3900 ± 1000 | 2.8 ± 0.7 (per 30s) | [13] |

| Na⁺-dependent | Porcine Pulmonary Artery Endothelial Cells | 62 ± 3 | 0.211 ± 0.024 (per 30s) | [13] |

| System y⁺ | NSC-34 (Wild Type) | 13 ± 5 | 0.012 ± 0.006 | [14] |

| System y⁺ | NSC-34 (Mutant SOD1) | 300 ± 110 | 0.47 ± 0.15 | [14] |

| High-affinity | Human Endothelial Progenitor Cells (3d) | 4.8 ± 1.1 | - | [15] |

| Medium-affinity | Human Endothelial Progenitor Cells (3d) | 85.1 ± 4.0 | - | [15] |

| High-affinity | Human Endothelial Progenitor Cells (14d) | 6.1 ± 2.4 | - | [15] |

| Medium-affinity | Human Endothelial Progenitor Cells (14d) | 95.1 ± 8 | - | [15] |

| Saturable Transport | Frontal Cortex | 29.07 ± 7.19 | 0.307 ± 0.017 | [16] |

Note: Vₘₐₓ values are presented as reported in the respective studies and may have different units or timeframes.

Experimental Protocols for Measuring L-Arginine Uptake

The quantification of L-Arginine uptake is crucial for characterizing transporter function. A common method involves the use of radiolabeled L-Arginine.

General Protocol for Radiolabeled L-Arginine Uptake Assay

This protocol provides a general framework for measuring L-Arginine uptake in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH 7.4)

-

Wash buffer (ice-cold transport buffer)

-

Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

-

[³H]-L-Arginine or [¹⁴C]-L-Arginine

-

Unlabeled L-Arginine

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency.

-

Preparation for Uptake:

-

Aspirate the culture medium.

-

Wash the cells twice with pre-warmed transport buffer.

-

-

Initiate Uptake:

-

Add transport buffer containing a known concentration of radiolabeled L-Arginine and, for competition or kinetic studies, varying concentrations of unlabeled L-Arginine.

-

Incubate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).

-

-

Terminate Uptake:

-

Aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.

-

-

Cell Lysis:

-

Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration using a protein assay.

-

-

Data Analysis:

-

Calculate the rate of L-Arginine uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Signaling Pathways and Regulation

The transport of L-Arginine is tightly regulated and is intricately linked to intracellular signaling pathways, most notably the nitric oxide (NO) synthesis pathway.

L-Arginine Transport and Nitric Oxide Synthesis

L-Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce NO and L-citrulline.[17] The availability of intracellular L-Arginine, controlled by its transport across the cell membrane, can be a rate-limiting factor for NO production.[18][19] In many cell types, the expression and activity of CAT transporters are coordinated with the expression of NOS isoforms. For example, inflammatory stimuli can upregulate both CAT expression and inducible NOS (iNOS) expression, ensuring a sufficient supply of L-Arginine for NO production.[6][20]

Regulation of L-Arginine Transporters

The expression and activity of L-Arginine transporters are regulated by various factors, including:

-

Substrate Availability: Amino acid starvation can lead to an increase in CAT-1 mRNA translation and protein levels, enhancing the cell's capacity to take up L-Arginine when it becomes available.[21]

-

Hormones and Growth Factors: Various signaling molecules can modulate the expression of L-Arginine transporters to meet the metabolic demands of the cell.

-

Inflammatory Mediators: Cytokines and other inflammatory signals can upregulate the expression of certain CAT isoforms, particularly in immune cells, to support processes like NO production for host defense.[20][22]

Experimental and Logical Workflows

Workflow for Characterizing L-Arginine Transport in a Cell Line

The following diagram illustrates a typical workflow for investigating the mechanisms of L-Arginine transport in a specific cell line.

Conclusion

The cellular uptake and transport of L-Arginine monohydrochloride are complex processes mediated by a diverse set of transport proteins with distinct kinetic properties and regulatory mechanisms. A thorough understanding of these transporters is essential for developing therapeutic strategies that target L-Arginine metabolism and signaling in a range of diseases, from cancer to cardiovascular disorders. The experimental approaches outlined in this guide provide a foundation for researchers to further unravel the intricacies of L-Arginine transport and its profound impact on cellular physiology.

References

- 1. CATs and HATs: the SLC7 family of amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. SLC superfamily of solute carriers | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CATs, a family of three distinct mammalian cationic amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. [PDF] CATs and HATs: the SLC7 family of amino acid transporters | Semantic Scholar [semanticscholar.org]

- 8. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of L-arginine transport and nitric oxide release in superfused porcine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of L-arginine transport by pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Saturation kinetics and specificity of transporters for L-arginine and asymmetric dimethylarginine (ADMA) at the blood-brain and blood-CSF barriers | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Role of cellular L-arginine uptake and nitric oxide production on renal blood flow and arterial pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of L-arginine transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. L-arginine uptake and metabolism by lung macrophages and neutrophils following intratracheal instillation of silica in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Arginine Monohydrochloride: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a conditionally essential amino acid, and its salt form, L-Arginine monohydrochloride, are pivotal regulators of a myriad of cellular processes. Beyond its fundamental role in protein synthesis, L-Arginine serves as a critical substrate for the production of nitric oxide (NO), a key signaling molecule. This technical guide provides an in-depth exploration of the mechanisms by which L-Arginine monohydrochloride modulates crucial cellular signaling pathways, including the Nitric Oxide Synthase (NOS) pathway, the mammalian Target of Rapamycin (mTOR) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding of L-Arginine's molecular influence.

Introduction to L-Arginine and its Bioavailability